

A Technical Guide to the Fundamental Properties of Protactinium-231

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Compound of Interest

Compound Name: Protactinium-231

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the fundamental properties of **Protactinium-231** (^{231}Pa), the longest-lived and most abundant isotope of protactinium. It covers the core physical, chemical, and nuclear characteristics of ^{231}Pa , including its decay properties, natural occurrence, and production methods. Detailed summaries of experimental protocols for its isolation and key applications in scientific research are presented. The information is structured to serve as a foundational resource for professionals in nuclear science, geochemistry, and related research fields.

Core Physical and Chemical Properties

Protactinium is a dense, silvery-gray actinide metal with the atomic number 91.^{[1][2]} It is highly reactive with oxygen, water vapor, and inorganic acids.^{[1][2]} Its properties are generally intermediate between thorium and uranium.^[3] Due to its scarcity, high radioactivity, and toxicity, its applications are limited to scientific research.^{[1][4]}

Table 1: General, Physical, and Chemical Properties of **Protactinium-231**

Property	Value
Atomic Number	91[3]
Standard Atomic Weight	231.03588 u[1][5]
Appearance	Bright, silvery metallic luster[1]
Standard State (at 298 K)	Solid[2]
Density	15.37 g/cm ³ [2][5]
Melting Point	1572 °C (1845 K)[5][6]
Boiling Point	~4000 °C (4273 K)[2][6]
Crystal Structure	Body-centered tetragonal[3]
Electron Configuration	[Rn] 5f ² 6d ¹ 7s ² [5][6]
Common Oxidation States	+5, +4[1][3]
Superconductivity	Becomes a superconductor below 1.4 K[6]

| Magnetic Properties | Paramagnetic[3] |

Nuclear Properties and Decay Characteristics

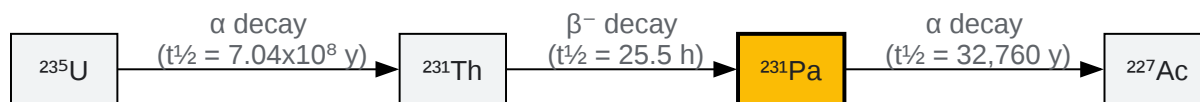
Protactinium-231 is the most stable isotope of protactinium.[1][2] It is a naturally occurring radionuclide found in the decay chain of Uranium-235.[1][4][7] Its long half-life makes it a significant contributor to the long-term radiotoxicity of spent nuclear fuel.[1]

Table 2: Nuclear Properties of **Protactinium-231**

Property	Value
Half-Life	32,760 years[1][5][7]
Decay Mode	Primarily Alpha (α) decay (>99%)[1][4][5]
Decay Product	Actinium-227 (^{227}Ac)[4][5][8]
Decay Energy (α)	5.1499 MeV[9]
Specific Activity	0.048 Ci/g (1.748×10^9 Bq/g)[8][10]
Natural Abundance	Nearly 100% of natural protactinium[1][4]
Nuclear Spin	3/2-[9]

| Fission Properties | Fissionable by fast neutrons (>1 MeV)[1] |

The primary decay pathway of ^{231}Pa is through the emission of an alpha particle, transforming it into Actinium-227.[5][8] This decay is part of the larger Uranium-235 (actinium) decay series.



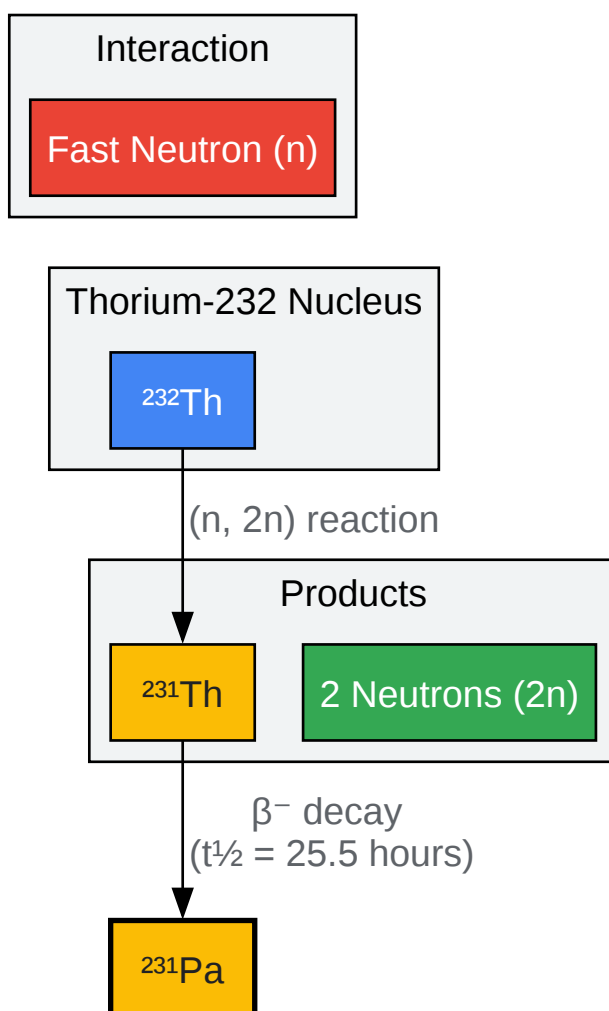
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Caption: Decay pathway from Uranium-235 to Actinium-227, highlighting **Protactinium-231**.

Occurrence and Production

Protactinium-231 is one of the rarest naturally occurring elements.[1][4] It is found in uraninite (pitchblende) ores at concentrations of approximately 0.3 to 3 parts per million (ppm).[1] It exists in secular equilibrium with ^{235}U in undisturbed geological formations.[11]

In the context of the thorium fuel cycle, ^{231}Pa is an important intermediate product. It is formed via (n, 2n) reactions where a fast neutron strikes a Thorium-232 nucleus, producing Thorium-231, which then rapidly decays to **Protactinium-231**. [1]



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Caption: Formation of **Protactinium-231** in the thorium fuel cycle.

Experimental Protocols for Isolation and Purification

The isolation of protactinium is a complex and costly process due to its low concentration in ores and its challenging chemistry.

Historical Large-Scale Production (UKAEA, 1961)

In 1961, the United Kingdom Atomic Energy Authority (UKAEA) produced the world's largest single batch of protactinium, isolating 127 grams of 99.9% pure ^{231}Pa .^[1] The process involved:

- Processing: 60 tonnes of uranium ore processing waste (ether raffinate sludge) were used as the starting material.[\[1\]](#)[\[12\]](#)
- Multi-Stage Separation: A complex 12-stage chemical process was employed to separate and concentrate the protactinium.[\[1\]](#)
- Recovery: The methods involved leaching the sludge with nitric acid, followed by a series of solvent extraction and ion exchange steps to remove uranium, thorium, and other impurities.[\[12\]](#) The final recovery of protactinium was between 80% and 90%.[\[12\]](#)

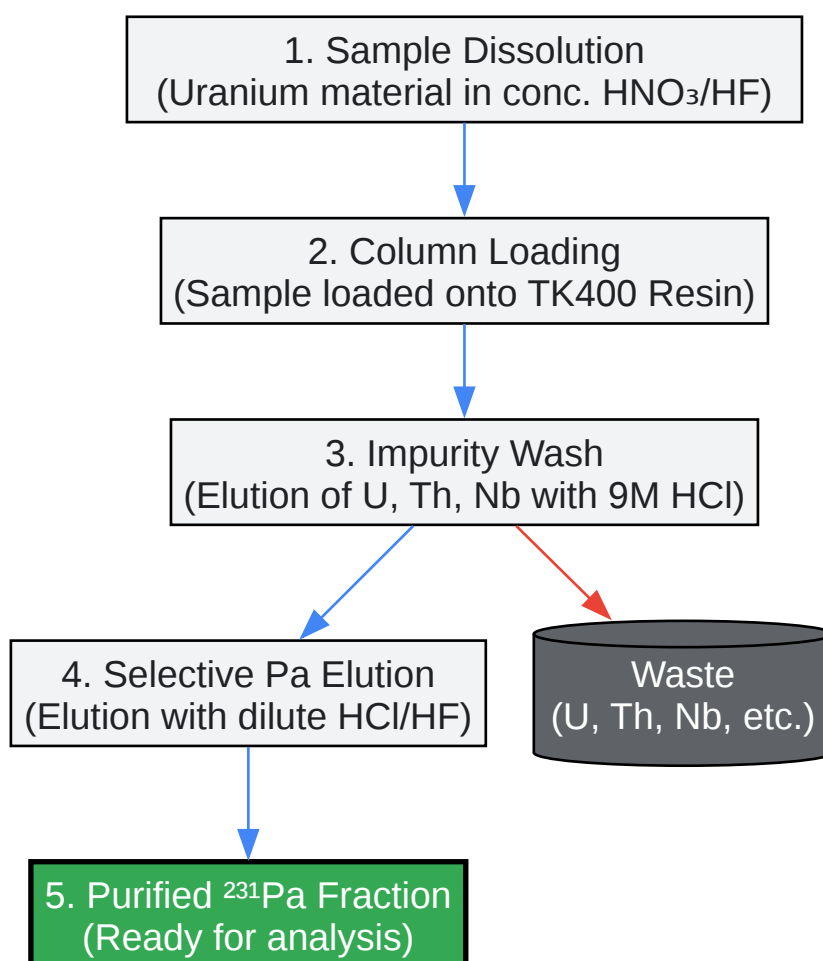
Modern Laboratory-Scale Separation Protocol (Representative)

Modern methods often rely on extraction chromatography for the selective isolation of protactinium, particularly for applications like radiochronometry.[\[11\]](#)[\[13\]](#)[\[14\]](#) The separation of Pa from uranium-niobium alloys, for instance, is challenging due to the chemical similarity of Pa and Nb.[\[11\]](#)[\[13\]](#) The following is a generalized workflow based on recently developed techniques using specialized resins.

Methodology:

- Sample Dissolution: The uranium-bearing material (e.g., U-Nb alloy, ore concentrate) is dissolved in a strong acid mixture, typically concentrated nitric acid (HNO_3) with the addition of hydrofluoric acid (HF) to stabilize Pa in solution.[\[13\]](#) The solution is often heated to ensure complete dissolution.[\[13\]](#)
- Spiking (for Isotope Dilution): For quantitative analysis, a known amount of a tracer isotope, such as ^{233}Pa , is added to the sample solution.[\[13\]](#)
- Column Preparation: An extraction chromatography column is prepared using a resin with high selectivity for protactinium, such as TK400 resin.[\[11\]](#) The resin is pre-conditioned by washing it with the same acid matrix as the sample (e.g., 8-9 M HCl or HNO_3).
- Loading: The dissolved sample solution is loaded onto the prepared column. Uranium, thorium, and many other matrix elements have low retention on the resin under these conditions and will pass through.[\[11\]](#)

- **Washing/Elution of Impurities:** The column is washed with several volumes of strong acid (e.g., 9 M HCl) to elute any remaining impurities like niobium, uranium, and thorium.[15]
- **Selective Elution of Protactinium:** Protactinium is selectively eluted (stripped) from the resin using a dilute acid solution, often a mixture of hydrochloric and hydrofluoric acids (e.g., 9 M HCl + 0.01 M HF) or dilute sulfuric acid.[11][15]
- **Analysis:** The purified protactinium fraction is collected and analyzed using techniques such as alpha spectrometry, gamma-ray spectrometry, or mass spectrometry for quantification and isotopic analysis.[11]



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Caption: Generalized workflow for the separation of **Protactinium-231**.

Applications in Scientific Research

Due to its rarity and high radioactivity, ^{231}Pa has no commercial or industrial uses.^[4] Its applications are confined to fundamental scientific research.

- **Geochronology and Paleoceanography:** The ratio of ^{231}Pa to Thorium-230 (^{230}Th) in ocean sediments is a critical tool for radiometric dating and for reconstructing past ocean circulation patterns.^{[5][16]} This method can be used to date sediments up to 175,000 years old.^[17] Both isotopes are produced in seawater from the decay of uranium isotopes, but they have different chemical behaviors, allowing scientists to trace the movement of ancient water masses.^[5]
- **Nuclear Fuel Cycle Research:** **Protactinium-231** is studied for its role in the thorium-based nuclear fuel cycle.^[1] It is also investigated as a potential fissionable material itself, as it can be a strong neutron absorber, which could have applications in advanced reactor designs to improve fuel burn-up and operational safety.^{[18][19]}
- **Nuclear Forensics:** The $^{231}\text{Pa}/^{235}\text{U}$ radio-chronometer is a key tool for determining the age (time since last purification) of uranium materials found outside of regulatory control, which is vital for nuclear security investigations.^[13]

Health and Safety Considerations

Protactinium-231 is highly radiotoxic and poses a significant health risk if ingested or inhaled.^{[4][8]}

- **Internal Hazard:** The primary hazard is internal. When inhaled, a significant fraction can translocate from the lungs to other organs.^[4] Once in the bloodstream, approximately 40% deposits in the skeleton, 15% in the liver, and 2% in the kidneys.^[4]
- **Biological Half-Life:** The biological half-life of protactinium in the skeleton is estimated to be about 50 years.^{[4][8]}
- **Decay Products:** Much of the hazard associated with ^{231}Pa is attributable to its decay product, Actinium-227 (^{227}Ac), and its subsequent short-lived, high-energy decay progeny.^{[4][8]} Ac-227 and its decay products account for over 80% of the inhalation risk factor associated with ^{231}Pa .^{[4][8]}

Table 3: Biological Half-Life of **Protactinium-231**

Organ	Biological Half-Life
Skeleton	~50 years[4][8]
Liver	10 to 60 days[4][8]

| Kidneys | 10 to 60 days[4][8] |

All handling of protactinium must be conducted in specialized radiological facilities, such as gloveboxes, with appropriate shielding to protect against alpha, beta, and gamma radiation from the isotope and its decay products.[11]

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